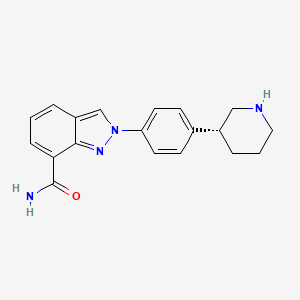

Niraparib-R-Enantiomer

Übersicht

Beschreibung

“®-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also features an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the phenyl and indazole groups. The exact methods would depend on the specific reactants and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Behandlung von Eierstockkrebs

Niraparib ist ein potenter und hochspezifischer Inhibitor der Poly-ADP-Ribose-Polymerase (PARP). Es ist als Erhaltungstherapie für epithelialen Eierstockkrebs zugelassen, der auf Platin-Chemotherapie anspricht . In einer Real-World-Studie wurde Niraparib als Erstlinien-Erhaltungstherapie bei Patientinnen mit fortgeschrittenem Eierstockkrebs eingesetzt. Die progressionsfreien Überlebensraten von 199 Patientinnen nach 6, 12, 18, 24 und 30 Monaten betrugen 87,4 %, 75,9 %, 63,6 %, 56,1 % bzw. 51,8 % .

Mögliche Etablierung einer Immunantwort

Interessanterweise wiesen Mäuse mit Tumoren, die durch eine Niraparib-Monotherapie geheilt wurden, bei einer erneuten Herausforderung mit der gleichen Tumorzelllinie eine vollständige Abstoßung des Tumorwachstums auf, was auf die potenzielle Etablierung eines Immun-Gedächtnisses bei Tieren hinweist, die mit einer Niraparib-Monotherapie behandelt wurden .

Dosis-Wirkungs-Beziehung

Die Studie untersuchte auch die Beziehung zwischen verschiedenen Dosen von Niraparib und dem progressionsfreien Überleben. Die progressionsfreien Überlebensraten nach 18 Monaten bei Patientinnen, die mit 200 mg Niraparib behandelt wurden, waren nach einer 3-monatigen Therapie etwas höher als bei Patientinnen, die mit 100 mg behandelt wurden .

Sicherheitsprofil

Niraparib hat ein gut zu handhabendes Sicherheitsprofil. Zu den wichtigsten behandlungsbedingten unerwünschten Ereignissen ≥ Grad 3 gehörten eine Abnahme der Thrombozytenzahl (19,1 %), eine Abnahme der Leukozytenzahl (15,1 %), eine Abnahme der Neutrophilenzahl (13,1 %) und eine Anämie (18,6 %) .

Prädiktives Modell für das progressionsfreie Überleben

Es wurde ein prädiktives Modell entwickelt, um die Wahrscheinlichkeit eines progressionsfreien Überlebens nach 18 Monaten zu beurteilen. Faktoren wie Alter, BRCA-Mutationen und R0-Status nach zykloreduktiver Operation erwiesen sich als signifikant .

Wirkmechanismus

Niraparib R-enantiomer, also known as ®-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide, Niraparib (R-enantiomer), or MK-4827 (R-enantiomer), is a potent and highly selective inhibitor of the poly-ADP ribose polymerase (PARP) enzymes .

Target of Action

Niraparib R-enantiomer primarily targets PARP-1 and PARP-2 enzymes . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage .

Mode of Action

Niraparib R-enantiomer acts by blocking the PARP enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells . It is selective towards PARP-1 and PARP-2 .

Biochemical Pathways

The inhibition of PARP enzymes by Niraparib R-enantiomer affects the DNA repair pathways . These include base excision repair (BER), nucleotide excision repair, and mismatch repair for single-strand breaks (SSBs), and homologous recombination (HR) or non-homologous end-joining (NHEJ) for repair of double-strand breaks (DSBs) .

Pharmacokinetics

Niraparib R-enantiomer is orally active and shows moderate-to-high interindividual variability in plasma exposure . It is extensively metabolized by cytochrome P450 enzymes . The risk for drug-drug interactions is lower for Niraparib R-enantiomer compared to other PARP inhibitors .

Result of Action

The inhibition of PARP enzymes by Niraparib R-enantiomer leads to the accumulation of DNA damage in cancer cells, thereby inducing cytotoxicity . It has demonstrated promising anti-tumor activity in both BRCA mutated and sporadic solid organ cancers .

Action Environment

The action of Niraparib R-enantiomer can be influenced by various environmental factors. For instance, it has been found that Niraparib R-enantiomer enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer . It increases the infiltration of CD8+ T cells and the level of IFN-γ, granzyme B in vivo .

Eigenschaften

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

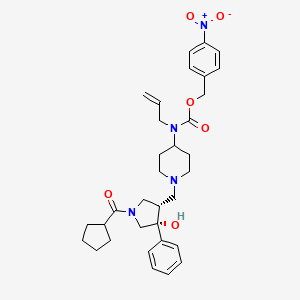

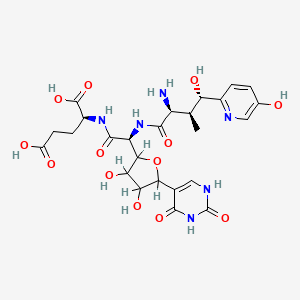

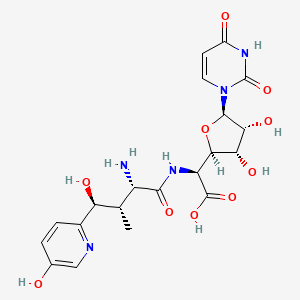

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.